molecular formula C20H22FN3O2 B6502321 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide CAS No. 1421496-63-0

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide

Cat. No.: B6502321
CAS No.: 1421496-63-0
M. Wt: 355.4 g/mol
InChI Key: PBLYJFFMNZUUBP-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-Oxoimidazolidin-1-yl)propyl]-2-methylbenzamide is a synthetic small molecule characterized by three key structural motifs:

2-Methylbenzamide core: A substituted benzamide group, common in agrochemicals and pharmaceuticals.

3-Fluorophenyl substituent: A fluorine atom at the meta position of a phenyl ring, often enhancing metabolic stability and binding affinity.

2-Oxoimidazolidin-1-yl group: A five-membered heterocyclic ring with a ketone oxygen, contributing to hydrogen-bonding interactions.

The compound’s propyl chain links the benzamide nitrogen to the 3-fluorophenyl and imidazolidinone groups, creating a conformationally flexible scaffold.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-14-5-2-3-8-18(14)19(25)23-13-17(24-10-9-22-20(24)26)12-15-6-4-7-16(21)11-15/h2-8,11,17H,9-10,12-13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLYJFFMNZUUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula (Calculated) Key Functional Groups Biological Activity References
Target Compound ~C23H25FN3O2 2-Methylbenzamide, 3-Fluorophenyl, 2-Oxoimidazolidin-1-yl Not reported (inferred pesticidal/antiparasitic)
Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide) C15H15NO2 2-Methylbenzamide, substituted phenyl Fungicide
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) C21H23FN4O 3-Fluorophenyl, acetamide, indazole Trypanosoma brucei inhibitor (EC50: 6.9 µM)
Compound (3-fluoro-N-[[1-[(2-methylphenyl)methyl]imidazol-2-yl]methyl]-N-(2-methylpropyl)benzamide) C23H26FN3O 3-Fluorophenyl, benzamide, imidazole Not reported
Key Observations:
  • Benzamide Core : Shared with mepronil and compound, this group is critical for pesticidal activity (e.g., mepronil’s fungicidal use) .
  • Heterocyclic Moieties: The target’s 2-oxoimidazolidin-1-yl group distinguishes it from DDU86439’s indazole and ’s imidazole. Imidazolidinones are known for hydrogen-bonding interactions, which may influence target binding or solubility .

Physicochemical Properties

  • Hydrogen-Bonding Capacity : The 2-oxoimidazolidin-1-yl group (target compound) provides two hydrogen-bond acceptors (N–H and C=O), unlike mepronil’s ether or DDU86439’s acetamide. This could enhance solubility or protein interactions .
  • Lipophilicity : Fluorophenyl and methyl groups increase logP values, suggesting moderate to high lipophilicity, favorable for crossing biological barriers.

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